4-Methylpiperazinyl quinoxalin-6-yl ketone

Physicochemical profiling Lead optimization Medicinal chemistry

4-Methylpiperazinyl quinoxalin-6-yl ketone (CAS 881438-19-3; systematic name: (4-methyl-1-piperazinyl)(6-quinoxalinyl)methanone; molecular formula C₁₄H₁₆N₄O; molecular weight 256.3 Da) is a quinoxalinyl-piperazine ketone featuring a 4-methylpiperazine moiety attached via a carbonyl linker at the 6-position of the quinoxaline core. This carbonyl-linked architecture distinguishes it from the more common 2- or 3-position directly N-attached quinoxaline-piperazine analogs (e.g., VUF10166, CAS 155584-74-0; PD084803, CAS 195711-46-7), resulting in predictively different physicochemical properties—including an ACD/LogP of -0.52 and zero hydrogen-bond donors—that place it in a distinct property space for lead optimization and fragment-based screening libraries.

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
Cat. No. B4225135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperazinyl quinoxalin-6-yl ketone
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C14H16N4O/c1-17-6-8-18(9-7-17)14(19)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3
InChIKeyQSHVTBDCROFDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperazinyl Quinoxalin-6-yl Ketone — Structural Identity & Procurement Baseline


4-Methylpiperazinyl quinoxalin-6-yl ketone (CAS 881438-19-3; systematic name: (4-methyl-1-piperazinyl)(6-quinoxalinyl)methanone; molecular formula C₁₄H₁₆N₄O; molecular weight 256.3 Da) is a quinoxalinyl-piperazine ketone featuring a 4-methylpiperazine moiety attached via a carbonyl linker at the 6-position of the quinoxaline core . This carbonyl-linked architecture distinguishes it from the more common 2- or 3-position directly N-attached quinoxaline-piperazine analogs (e.g., VUF10166, CAS 155584-74-0; PD084803, CAS 195711-46-7), resulting in predictively different physicochemical properties—including an ACD/LogP of -0.52 and zero hydrogen-bond donors—that place it in a distinct property space for lead optimization and fragment-based screening libraries [1].

Why 4-Methylpiperazinyl Quinoxalin-6-yl Ketone Cannot Be Interchanged with Generic Quinoxaline-Piperazine Analogs


Quinoxaline-piperazine compounds exhibit extreme sensitivity to both substitution position and linker chemistry. Published SAR maps of the quinoxaline scaffold demonstrate that the 2-, 3-, 5-, 6-, and 7-positions each govern distinct selectivity profiles across kinase, GPCR, and epigenetic target families [1]. A carbonyl linker at the 6-position (as in this compound) introduces a ~1.23 Å bond-length extension and an sp²-hybridized geometric constraint versus direct N-attachment at position 2, fundamentally altering the vector of the piperazine moiety within a binding pocket . This positional and electronic differentiation precludes reliable interchangeability with 2-substituted analogs (e.g., PD084803, VUF10166) without experimental re-validation of target engagement, selectivity, and cellular potency [1][2].

4-Methylpiperazinyl Quinoxalin-6-yl Ketone — Quantitative Differentiation Evidence vs. Closest Analogs


Carbonyl Linker at Position 6 Confers Distinct Physicochemical Property Space vs. 2-Position Amine Analogs

The carbonyl linker at position 6 of the target compound produces a fundamentally different physicochemical profile compared to the directly N-attached 2-(4-methylpiperazinyl)quinoxaline (PD084803, CAS 195711-46-7). Key computed differences include a lower LogD at pH 7.4 (ACD/LogD 0.31 vs. ~1.38), a lower LogP (ACD/LogP -0.52 vs. ~1.38), and the presence of an additional hydrogen-bond acceptor (5 vs. 4) [1]. The zero hydrogen-bond donor count of the target compound, compared to zero in PD084803 as well, maintains blood-brain barrier permeability potential, but the substantially lower lipophilicity of the target compound predicts reduced non-specific protein binding and a different tissue-distribution profile .

Physicochemical profiling Lead optimization Medicinal chemistry

6-Position Carbonyl Substitution on Quinoxaline Drastically Outperforms Unsubstituted 6-Position in Anticancer Potency

In a published SAR series of 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives evaluated for anticancer activity, the presence of a 6-position substituent on the quinoxaline core proved critical for potency. The 6-fluoro-substituted compound (6k) demonstrated strong anticancer activity, whereas the 6-unsubstituted analog was essentially inactive [1]. Although 6k is not structurally identical to the target compound (it features a different piperazine substituent and a 3-yl-aminocarbonyl linkage rather than a 6-carbonyl linkage), the data establish the principle that the 6-position of quinoxaline is a sensitivity hot-spot where the presence versus absence of substitution produces a binary active/inactive switch [1]. The target compound's 4-methylpiperazinyl carbonyl substituent occupies this critical 6-position, structurally differentiating it from the vast majority of commercially available quinoxaline-piperazine analogs that are substituted at positions 2 or 3 .

Anticancer SAR Quinoxaline substitution Cytotoxicity

Ketone Carbonyl at Position 6 Differentiates the Target from 2-Position Direct N-Attached 5-HT₃ Pharmacological Probes

VUF10166 (2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline, CAS 155584-74-0) is a well-characterized, potent, and competitive 5-HT₃A receptor antagonist with a Ki of 0.04 nM, exhibiting approximately 550-fold selectivity over the 5-HT₃AB receptor subtype (Ki = 22 nM) [1]. VUF10166's pharmacological activity is entirely dependent on the direct N-attachment of the 4-methylpiperazine at position 3, with the 2-chloro substituent contributing to binding pocket occupancy [1]. The target compound differs fundamentally: it carries the 4-methylpiperazine on a ketone carbonyl at position 6, lacks the 2-chloro substituent entirely, and presents a geometrically distinct hydrogen-bonding pharmacophore. Although no direct head-to-head binding data exist for the target compound at 5-HT₃ receptors, the established structure-activity relationship for this target class indicates that relocation of the piperazine from position 2/3 to position 6 via a carbonyl linker would abrogate 5-HT₃A binding and redirect target engagement toward kinase or other enzyme families (consistent with quinoxaline-6-carbonyl-piperazine kinase inhibitor chemotypes) [2][3].

5-HT₃ receptor Pharmacological tool compounds Target selectivity

Predicted Aqueous Solubility Differentiates the Target Compound from the Higher-Molecular-Weight, More Lipophilic Quinoxaline-6-carbonyl Library Members

The EPISuite-estimated water solubility of 4-methylpiperazinyl quinoxalin-6-yl ketone at 25 °C is 3,237 mg/L, derived from the Log Kow estimate of -0.56 . This places the compound in a highly soluble regime compared to more elaborate quinoxaline-6-carbonyl piperazine derivatives such as 4-[4-(quinoxaline-6-carbonyl)piperazin-1-yl]quinazoline (MW 370.4 Da) or ethyl 4-[2,3-di(thiophen-2-yl)quinoxaline-6-carbonyl]piperazine-1-carboxylate (MW 478.6 Da), which are expected to have substantially lower solubility due to increased molecular weight and aromatic ring count [1]. The target compound's moderate molecular weight (256.3 Da), zero Rule-of-5 violations, and combination of low LogP with high predicted aqueous solubility confer distinct advantages for biochemical assay development, where DMSO stock solubility and aqueous dilution compatibility are rate-limiting practical considerations .

Solubility Drug-likeness Formulation suitability

4-Methylpiperazinyl Quinoxalin-6-yl Ketone — Evidence-Backed Application Scenarios for Procurement Decisions


Kinase-Focused Fragment-Based or Lead-Optimization Screening Where Low LogD and High Solubility Are Prioritized

The target compound's ACD/LogD (pH 7.4) of 0.31 and predicted aqueous solubility of ~12.6 mM make it well-suited for biochemical kinase screening panels where compounds with LogD < 1 are preferred to minimize non-specific protein binding and aggregation-based false positives . The quinoxaline-6-carbonyl chemotype has established precedent as a kinase inhibitor scaffold, with X-ray crystallographic confirmation of binding to c-Met kinase [1]. Its predicted 5-HT₃-inactive profile (supported by the structure-activity relationship divergence from VUF10166) reduces the risk of serotonergic off-target confounding in kinase selectivity profiling [2].

Medicinal Chemistry Exploration of the 6-Position of Quinoxaline — a Known Anticancer Activity Sensitivity Hot-Spot

Published SAR across multiple independent series demonstrates that quinoxaline 6-position substitution status determines whether compounds exhibit anticancer activity. The target compound provides a pre-functionalized 6-position entry point with a 4-methylpiperazinyl carbonyl group, enabling direct derivatization at other ring positions (2, 3, 7) without the need for de novo introduction of the 6-substituent . This is particularly valuable given that 6-unsubstituted quinoxaline analogs in the Lee et al. (2010) anticancer series were essentially inactive .

Development of 5-HT₃-Orthogonal Chemical Probes for Polypharmacology Profiling

For research programs requiring chemical probes that must NOT engage 5-HT₃ receptors (e.g., in neuroscience target deconvolution where serotonergic activity would confound phenotypic readouts), the target compound's 6-carbonyl architecture provides a structural basis for predicted 5-HT₃ inactivity. In contrast, the widely used quinoxaline-piperazine tool compound VUF10166 (Ki = 0.04 nM at 5-HT₃A) would introduce significant serotonergic pharmacology . The target compound thus fills a niche as a 5-HT₃-orthogonal quinoxaline-piperazine scaffold for polypharmacology control experiments [1].

Computational Chemistry and Docking Studies Leveraging a Well-Characterized Quinoxaline-6-Carbonyl Pharmacophore

With its zero hydrogen-bond donors, five hydrogen-bond acceptors, and a Polar Surface Area of 49 Ų, the target compound presents a computationally tractable pharmacophore for virtual screening and molecular docking campaigns . The carbonyl oxygen at position 6 serves as a directional hydrogen-bond acceptor whose geometry is well-defined crystallographically in related quinoxaline-carbonyl-piperazine systems, enabling high-confidence docking poses when the compound is used as a reference ligand or fragment hit [1].

Quote Request

Request a Quote for 4-Methylpiperazinyl quinoxalin-6-yl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.